![molecular formula C7H8F3N3O B1417469 2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol CAS No. 338792-66-8](/img/structure/B1417469.png)
2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol
Overview
Description
2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol, also known as 2-EAPM, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless, odorless solid that is soluble in water, alcohol, and other polar solvents. It has a variety of applications in scientific research, including as a building block for the synthesis of other compounds, as a reagent for the synthesis of biologically active compounds, and as a reagent for the study of biochemical and physiological processes.
Scientific Research Applications
Inhibition of Gene Expression
Research by Palanki et al. (2000) focused on compounds related to 2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol, examining their role as inhibitors of NF-kappaB and AP-1 gene expression. This study delved into the structure-activity relationship and identified essential functional groups that contribute to their inhibitory activity. This compound and its derivatives could be significant in regulating gene expression, with potential implications in various biological and therapeutic contexts (Palanki et al., 2000).
Histamine Antagonism
Brown et al. (1989) investigated derivatives of 2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol for their role as histamine H2-receptor antagonists. This study explored different substitutions on the pyrimidine ring and their impact on H1- and H2-receptor histamine antagonist activities, potentially offering insights into new therapeutic agents (Brown et al., 1989).
Synthesis and Structural Insights
Craciun et al. (1998) described the synthesis of novel pyrimidinones, including compounds structurally similar to 2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol. Their research provided valuable structural insights and discussed the tautomerism of these compounds, contributing to the understanding of their chemical properties and potential applications in pharmaceuticals or agrochemicals (Craciun et al., 1998).
Trifluoromethylated Analogues Synthesis
Sukach et al. (2015) explored the synthesis of trifluoromethylated analogues of 4,5‐Dihydroorotic Acid, involving reactions with compounds similar to 2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol. This research highlights the compound's utility in creating new molecules with potential medicinal value (Sukach et al., 2015).
properties
IUPAC Name |
2-(ethylamino)-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O/c1-2-11-6-12-4(7(8,9)10)3-5(14)13-6/h3H,2H2,1H3,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQNYFFWCONHLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=O)N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378982 | |
Record name | 2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol | |
CAS RN |
338792-66-8 | |
Record name | 2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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